molecular formula C8H3BrN2O4 B1417192 5-Bromo-3-cyano-2-nitrobenzoic acid CAS No. 1805572-60-4

5-Bromo-3-cyano-2-nitrobenzoic acid

Cat. No.: B1417192
CAS No.: 1805572-60-4
M. Wt: 271.02 g/mol
InChI Key: MTIOOYXJCXDEIG-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-nitrobenzoic acid is a multifunctional aromatic building block designed for advanced research and development. This compound integrates three distinct functional groups—bromo, cyano, and nitro—on a benzoic acid scaffold, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in medicinal chemistry, where it can be used to develop novel therapeutic agents, and in materials science for the creation of specialized polymers and organic electronic materials. The bromo substituent serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. The electron-withdrawing nature of the nitro and cyano groups makes this compound a valuable substrate in the study of nucleophilic aromatic substitution, allowing for the strategic replacement of the nitro group to introduce other functionalities. As a research chemical, it is a critical precursor in the synthesis of heterocyclic compounds, including quinoxalines and other nitrogen-containing scaffolds of biological interest. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-cyano-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-5-1-4(3-10)7(11(14)15)6(2-5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIOOYXJCXDEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-2-nitrobenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-3-cyano-2-nitrobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-hydroxy-3-cyano-2-nitrobenzoic acid.

    Reduction: 5-Bromo-3-cyano-2-aminobenzoic acid.

    Oxidation: 5-Bromo-3-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-Bromo-3-cyano-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its unique functional groups make it a valuable precursor in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-nitrobenzoic acid depends on its application. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can contribute to the compound’s reactivity and potential cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs): The cyano group (CN) in the target compound is a stronger EWG than methyl (CH₃) or methoxy (OCH₃), increasing the acidity of the benzoic acid group compared to analogs like 5-bromo-2-methyl-3-nitrobenzoic acid .
  • Steric Effects : Bulky substituents (e.g., CH₃ at position 2 in 107650-20-4) may hinder electrophilic substitution reactions, whereas smaller groups (e.g., F in 99277-71-1) minimize steric interference .

Physicochemical Properties

Property This compound (Hypothetical) 5-Bromo-2-methyl-3-nitrobenzoic acid (107650-20-4) 5-Methoxy-2-nitrobenzoic acid (1882-69-5)
Molecular Weight (g/mol) ~287.02 278.04 213.15
Melting Point (°C) Estimated 180–200 Not reported 180–182 (literature)
Solubility Low in water; soluble in polar aprotic solvents Similar behavior inferred Soluble in DMSO, methanol
Stability Likely stable under inert conditions Stable at room temperature Hygroscopic; light-sensitive

Notes:

  • Bromo and nitro groups contribute to high density and thermal stability, as seen in 107650-20-4 .

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-3-cyano-2-nitrobenzoic acid, and what critical parameters influence yield in multi-step syntheses?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Bromination : Electrophilic bromination at the 5-position using Br₂/FeBr₃ or NBS under controlled conditions .

Cyanation : Introduction of the cyano group via Ullmann-type coupling or nucleophilic substitution with CuCN .

Nitration : Directed nitration at the 2-position using HNO₃/H₂SO₄, leveraging the meta-directing effects of the cyano group .
Critical Parameters :

  • Temperature control during nitration to avoid over-oxidation.
  • Protection of the carboxylic acid group (e.g., esterification) to prevent side reactions .
  • Solvent polarity (e.g., DMF vs. THF) for cyanation efficiency .

Q. How does the electronic environment created by multiple substituents (Br, CN, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The substituents create competing electronic effects:
  • Nitro (NO₂) : Strongly electron-withdrawing, meta-directing, deactivates the ring.
  • Cyano (CN) : Electron-withdrawing, meta-directing.
  • Bromine (Br) : Weakly electron-donating via resonance but deactivating overall.
    Reactivity Implications :
  • Nitro and cyano groups dominate, directing nucleophiles to the less-deactivated positions (e.g., para to Br).
  • Steric hindrance at the 3-position (CN) limits accessibility.
  • Use kinetic vs. thermodynamic control to favor specific products .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions often arise from varying reaction conditions:
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling to alter regioselectivity .
  • Protecting Groups : Temporarily protect the nitro group (e.g., reduction to NH₂) to redirect coupling sites .
  • Spectroscopic Validation : Use 2D NMR (NOESY, HMBC) to confirm regiochemistry of products .

Q. How can computational methods predict electrophilic attack sites in polyfunctionalized derivatives like this compound?

  • Methodological Answer : Density Functional Theory (DFT) :
  • Calculate Fukui indices to map electron-rich regions susceptible to electrophilic attack .
  • Compare Mulliken charges to identify positions with highest nucleophilicity.
    Case Study :
  • For nitration, DFT simulations show the 2-position (ortho to CN) as most reactive, aligning with experimental data .

Q. What experimental designs optimize the selective reduction of the nitro group without affecting other functionalities?

  • Methodological Answer : Stepwise Reduction Protocols :

Catalytic Hydrogenation : Use H₂/Pd-C in ethanol at 25°C for partial reduction to NH₂.

Chemoselective Agents : Employ SnCl₂/HCl in THF to avoid side reactions with Br or CN .
Monitoring Tools :

  • In-situ IR spectroscopy to track nitro group conversion.
  • LC-MS to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-cyano-2-nitrobenzoic acid

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